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Get Quote

Avasimibe is an orally active inhibitor of Acyl-CoA: cholesterol acyltransferase (ACAT), also known as

Sterol O-acyltransferase (SOAT). It primarily targets the ACAT1 and ACAT2 isoforms [1] [2].

e Original Development: Initially developed as a lipid-lowering agent for atherosclerosis [1].

¢ Repurposing Potential: Now under investigation as an anticancer agent and for other therapeutic
areas. It works by inhibiting cholesterol esterification, leading to the accumulation of intracellular free
cholesterol, which can induce endoplasmic reticulum stress and apoptosis in tumor cells [3].

¢ Immunomodulatory Effect: It can also enhance the anti-tumor activity of CD8+ T cells [3].

The tables below summarize its key pharmacological and physicochemical properties.

Table 1: Pharmacological Profile of Avasimibe

Property

Details

Molecular Target

IC50 for ACAT1

IC50 for ACAT2

Primary Mechanism

Key Consequences

ACAT (SOAT) [1]

24 uM [2]

9.2 uM [2]

Inhibits cholesterol esterification, increasing intracellular free cholesterol [3]

Induces ER stress & apoptosis in cancer cells; reprograms immune cell
function [3]
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Property Details

Metabolism Primarily hepatic (via CYP3A4, and to a lesser extent, CYP2C9) [1]
Elimination Half-life 15-24 hours [1]

Route of Oral [1]

Administration

Table 2: Physicochemical and Handling Information

Property Details

Molecular C29H4a3NOa4S [1]

Formula

CAS Number 166518-60-1 [2]

Solubility Soluble in DMSO (100 mg/mL, 199.31 mM) [2]

Storage (Powder) -20°C for 3 years; 4°C for 2 years [2]

Storage -80°C for 1 year; -20°C for 6 months [2]
(Solution)
Handling Note Hygroscopic DMSO can impact solubility; use newly opened solvent for stock

solutions [2]

Strategies for Potency Enhancement

Enhancing the potency of Avasimibe in research settings often involves combination strategies that leverage

its mechanism of action.

Table 3: Strategies to Enhance Avasimibe's Anti-Tumor Potency
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Strategy

Rationale & Mechanism

Key Supporting Evidence

Combination with
Immune Checkpoint
Inhibitors

Combination with
Chemotherapy

Combination with
Vaccines

In Vivo Administration

Avasimibe boosts function of CD8+
T cells; anti-PD-1 antibodies block
T-cell inhibition.

Avasimibe can sensitize cancer
cells to chemotherapeutic agents.

Increases the number and potency
of tumor-infiltrating T cells.

Optimal dosing in mouse models is
established and well-tolerated.

Superior tumor growth inhibition vs.
monotherapy in mouse models [3].

Enhanced chemosensitivity to
cisplatin in ovarian cancer cell lines

[3].

Kras vaccine with Avasimibe
increased IFN-y & granzyme B in
CD8+ T cells [3].

30 mg/kg, intraperitoneally on
alternate days, suppressed tumor
growth & metastasis [4] [2].

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the literature, which you can adapt into

standard operating procedures (SOPs) for your support center.

1. Cell Viability Assay (MTT Assay) This protocol is used to determine the inhibitory effect of Avasimibe

on cancer cell proliferation [4] [2].

e Cell Lines: Prostate cancer cells (e.g., PC-3, DU 145).

e Procedure:

o Seed cells in 96-well plates at a density of 3,000 cells per well in 200 pL of medium.

o After 24 hours, treat the cells with a concentration gradient of Avasimibe (e.g., 0, 0.25, 5, 10,
20, 40, 80 uM). Prepare the working solution by diluting the DMSO stock in culture medium.

o Incubate the cells for 1, 2, and 3 days.
o On the day of measurement, add 20 pL of MTT solution (5 mg/mL) to each well and incubate

for 4 hours at 37°C.
o Carefully discard the supernatant and dissolve the formed formazan crystals in 200 pL of

DMSO per well.

o Measure the optical density (OD) at 490 nm using a microplate reader.
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o Data Analysis: Cell viability is calculated as a percentage relative to the control group (0 pM
Avasimibe).

2. Western Blot Analysis for EMT Markers This protocol is used to investigate Avasimibe's effect on

inhibiting epithelial-mesenchymal transition (EMT), a key process in metastasis [4].

¢ Cell Lines: Prostate cancer cells (e.g., PC-3, DU 145).
e Procedure:

o Seed cells and allow them to adhere overnight.

o Treat cells with Avasimibe at desired concentrations (e.g., 10 and 20 uM) for 48 hours.

o Lyse the cells to extract total protein and quantify the concentration.

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with 5% non-fat milk, then incubate with primary antibodies against EMT-
related proteins (e.g., E-cadherin, N-cadherin, Vimentin, 3-catenin, Snail, MMP9) overnight at
4°C.

o The next day, incubate with an appropriate HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescence substrate and visualize.

e Expected Outcome: Avasimibe treatment should upregulate E-cadherin and downregulate N-
cadherin, Vimentin, 3-catenin, Snail, and MMP9 [4].

3. Cell Cycle Analysis by Flow Cytometry This protocol is used to confirm that Avasimibe induces cell

cycle arrest [4].

e Procedure:
o Treat cells with Avasimibe (e.g., 10 and 20 pM) for 48 hours.
o Harvest the cells and fix them in 70% cold ethanol overnight at 4°C.

o Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and
RNase.

o Incubate in the dark for 30 minutes at room temperature.

o Analyze the DNA content of the cells using a flow cytometer.

¢ Expected Outcome: Avasimibe treatment should lead to an accumulation of cells in the G1 phase
of the cell cycle [4].

Key Signaling Pathways

The anticancer effects of Avasimibe, particularly in prostate cancer, are closely linked to its upregulation of

the transcription factor E2F-1. The diagram below illustrates this central pathway.
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Avasimibe Anti-Cancer Mechanism via E2F-1
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Research has also shown that Avasimibe can protect the airway epithelial barrier in asthma models by
inhibiting a different pathway, the Wnt/B-catenin signaling pathway [5]. This highlights the context-

dependent nature of its action.
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Avasimibe in Asthma via Wnt/B-Catenin
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Frequently Asked Questions (FAQS)

Q1: Why was Avasimibe's original development for atherosclerosis halted? Clinical development was
discontinued in 2003 because a pivotal study found it had no favorable effect on atherosclerosis and actually
significantly increased LDL cholesterol levels. It also had a high potential for drug-drug interactions due to

its effects on cytochrome P450 enzymes [1].

Q2: How should I prepare and store Avasimibe stock solutions for in vitro work?

e Prepare stock solutions in DMSO, typically at a high concentration like 100 mM.

e Be aware that hygroscopic DMSO can impact solubility, so it is best to use newly opened solvent.

e For storage, as a powder, it is stable at -20°C for 3 years. For DMSO solutions, aliquot and store at
-80°C for 1 year or -20°C for 6 months to prevent inactivation from repeated freeze-thaw cycles [2].
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Q3: What is a proven in vivo dosing regimen for Avasimibe in mouse cancer models? A validated and
effective regimen is 30 mg/kg, administered via intraperitoneal injection on alternate days for 7 weeks.
This protocol has been shown to suppress tumor growth and metastasis with good biocompatibility and low

toxicity [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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